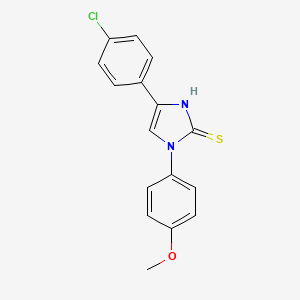

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol

Description

Properties

Molecular Formula |

C16H13ClN2OS |

|---|---|

Molecular Weight |

316.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione |

InChI |

InChI=1S/C16H13ClN2OS/c1-20-14-8-6-13(7-9-14)19-10-15(18-16(19)21)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,21) |

InChI Key |

IKRSEZLYYLQKIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Azides or thiol-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in various fields:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules due to its reactive thiol and imidazole functionalities.

Biological Research

- Antimicrobial Activity : Studies have indicated that imidazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Research has shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells by interacting with specific molecular targets, such as metal ions and cysteine residues in proteins .

Pharmaceutical Development

- Therapeutic Potential : Investigated for its potential as a lead compound in drug development, particularly in treating infections and cancers due to its diverse biological activities.

Material Science

- Catalytic Applications : Utilized in the development of new materials and as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of imidazole, including 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol, showed promising results against various bacterial strains. The mechanism involved disrupting bacterial cell wall synthesis .

Case Study 2: Anticancer Effects

In vitro studies on cancer cell lines indicated that the compound effectively reduced cell viability through apoptosis induction. The research highlighted the importance of the thiol group in mediating these effects by forming reactive species that target cancerous cells .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions, affecting enzymatic activities. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Position 1 Substitutions

- 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol : Features a 4-methoxyphenyl group, contributing electron-donating effects and moderate lipophilicity.

- 1-(Prop-2-en-1-yl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole () : An allyl group at position 1 introduces conformational flexibility, which may influence binding interactions in biological systems .

Position 4/5 Substitutions

- 4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (): Additional diphenyl groups at positions 4 and 5, along with a hydroxyl group, enhance π-π stacking interactions and antioxidant activity .

Position 2 Substitutions

- The thiol (-SH) group in the target compound enables hydrogen bonding and redox activity, distinguishing it from analogues with methylthio or acetamide groups (e.g., compounds in ) .

Physicochemical Properties

- Lipophilicity : The target compound’s methoxyphenyl and chlorophenyl groups confer moderate lipophilicity, intermediate between the highly hydrophobic diphenyl derivatives () and smaller methyl-substituted analogues ().

- Solubility : Thiol-containing compounds generally exhibit higher aqueous solubility than their methylthio or halogenated counterparts due to hydrogen bonding .

Biological Activity

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol, also known by its CAS number 793716-08-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C16H13ClN2OS, with a molecular weight of 316.81 g/mol. The structure features a thiol group, which is often associated with various biological activities, including enzyme inhibition and antioxidant properties.

Antioxidant Activity

Research indicates that imidazole derivatives possess significant antioxidant properties. A study conducted on similar compounds demonstrated that the presence of the thiol group enhances radical scavenging activity . This suggests that this compound may also exhibit similar antioxidant effects.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Specifically, studies on related imidazole derivatives have shown effective inhibition of various enzymes, including α-glucosidase and lipoxygenases . The inhibitory potency of these compounds often correlates with specific substitutions on the phenyl rings.

Table 1: Comparison of IC50 Values for Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | α-Glucosidase | 50.0 |

| Compound B | Lipoxygenase | 60.0 |

| This compound | TBD |

The exact IC50 value for this compound remains to be established but is anticipated to be competitive based on its structural analogs.

Antiviral Activity

Recent investigations have explored the antiviral potential of imidazole derivatives against SARS-CoV-2. Compounds structurally similar to this compound have shown promising results in inhibiting viral replication pathways . The efficacy of these compounds is attributed to their ability to interact with viral proteases.

Case Study 1: Inhibition of α-Glucosidase

In a comparative study involving various substituted imidazoles, it was found that specific substituents significantly influenced enzyme inhibition. The study highlighted that compounds with methoxy groups exhibited improved potency against α-glucosidase compared to their unsubstituted counterparts .

Case Study 2: Antiviral Screening

A screening of multiple imidazole derivatives for antiviral activity revealed that certain modifications led to enhanced efficacy against SARS-CoV-2. This aligns with findings suggesting that the introduction of halogen and methoxy groups can optimize binding affinity to viral targets .

Q & A

Q. What synthetic methodologies are employed to prepare 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol?

The synthesis typically involves cyclocondensation reactions. A common approach is the reaction of substituted aryl aldehydes with thiourea derivatives in the presence of acidic catalysts (e.g., acetic acid or HCl). For example, the imidazole-thiol core can be formed via a one-pot reaction between 4-chlorobenzaldehyde, 4-methoxyphenyl isothiocyanate, and ammonium acetate under reflux conditions. Post-synthetic purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural confirmation is performed via NMR (¹H/¹³C), FT-IR (C=S stretch at ~1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for structural characterization of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Crystals suitable for SCXRD are grown via slow evaporation of a saturated solution in methanol or DCM. Data collection is performed using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure refinement employs the SHELX suite (SHELXL-2018/3), with final R-factors typically <0.05. Additional characterization includes:

Q. How is the biological activity of this compound evaluated in antifungal studies?

Antifungal efficacy is assessed using standardized microdilution assays (CLSI M38-A2 protocol). Candida albicans or Aspergillus fumigatus strains are cultured in RPMI-1640 medium, and the compound is tested at concentrations ranging from 0.5–128 µg/mL. Minimum inhibitory concentration (MIC) values are determined after 48 hours of incubation at 35°C. Positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1%) are included. Data interpretation accounts for MIC₅₀ (50% growth inhibition) and MIC₉₀ (90% inhibition) values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-Cl on the phenyl ring) enhance antifungal potency by increasing lipophilicity and membrane penetration. In contrast, electron-donating groups (e.g., 4-OCH₃) improve solubility but may reduce efficacy. Systematic substitutions at the imidazole 1- and 4-positions (e.g., replacing Cl with Br or F) are evaluated using comparative molecular field analysis (CoMFA) to optimize binding to fungal cytochrome P450 enzymes .

Q. How are crystallographic disorder and weak intermolecular interactions addressed during structural refinement?

Disorder in the thiol or methoxy groups is modeled using PART commands in SHELXL, with occupancy factors refined to <0.5 for minor components. Weak C-H⋯S (3.32–3.52 Å) and π-π stacking interactions (3.8–4.2 Å) are analyzed using Mercury software. Hydrogen-bonding networks (e.g., S-H⋯N) are validated via Hirshfeld surface analysis to confirm their role in stabilizing the crystal lattice .

Q. How can contradictions in biological efficacy data across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size) or strain-specific resistance mechanisms. Robust statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) is applied to compare datasets. Meta-analyses incorporate log-transformed MIC values and adjust for confounding factors like solvent toxicity. Cross-validation with in vivo models (e.g., Galleria mellonella infection) further clarifies efficacy .

Q. What role do computational methods play in predicting the compound’s pharmacokinetic properties?

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict key parameters:

- Lipophilicity : Calculated logP values (e.g., 3.2) correlate with experimental octanol-water partition coefficients.

- Bioavailability : Molecular dynamics simulations (AMBER) assess membrane permeability via free-energy profiles.

- Metabolic stability : CYP3A4 docking studies (AutoDock Vina) identify potential oxidation sites (e.g., methoxy demethylation). Results guide lead optimization to reduce hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.